![molecular formula C45H75NO12 B1235889 Scytophycin E](/img/structure/B1235889.png)
Scytophycin E
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Overview
Description
Scytophycin E is a natural product found in Scytonema and Cylindrospermum muscicola with data available.
Scientific Research Applications
Antifungal and Cytostatic Properties
Scytophycin E, as part of the scytophycin family produced by Cyanobacteria like Scytonema ocellatum, demonstrates significant antifungal and cytostatic properties. These compounds disrupt actin microfilaments and have shown potential in the field of antibiotic development. The accumulation of scytophycins like Scytophycin E parallels vegetative growth, suggesting a logical biosynthetic pathway and continuous metabolism within the organism (Patterson & Bolis, 1993).
Antiproliferative Effects on Human Cells
Scytophycins, including tolytoxin, a closely related compound to Scytophycin E, have been observed to disrupt macrolides and exhibit strong antiproliferative effects on human cells. Recent studies have shown that these compounds can induce mitochondria-dependent apoptosis, which is a critical pathway in cancer cell death. This underscores the potential therapeutic applications of scytophycins in targeted drug delivery and cancer treatment (Delawská et al., 2021).
Synthesis and Structural Studies
Significant efforts have been made in the total synthesis of scytophycins, including Scytophycin C, to understand their complex structure and bioactive potential. This research is crucial in exploring the therapeutic applications of scytophycins, as it allows for a deeper understanding of their biological activity and the development of derivatives with enhanced efficacy (Nakamura, Tanino, & Miyashita, 2003).
properties
Product Name |
Scytophycin E |
---|---|
Molecular Formula |
C45H75NO12 |
Molecular Weight |
822.1 g/mol |
IUPAC Name |
N-[(E,3R,4R,5R,9S,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8S,9R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide |
InChI |
InChI=1S/C45H75NO12/c1-28-15-18-34(49)23-35-13-12-14-36(57-35)24-40(54-9)37(26-47)41(55-10)25-39(53-8)32(5)45(58-42(51)20-16-28)33(6)43(52)29(2)17-19-38(50)31(4)44(56-11)30(3)21-22-46(7)27-48/h12-13,15-16,20-22,27,29-37,39-41,43-45,47,49,52H,14,17-19,23-26H2,1-11H3/b20-16+,22-21+,28-15+/t29-,30+,31-,32-,33-,34-,35-,36-,37+,39+,40-,41-,43-,44+,45-/m0/s1 |
InChI Key |
DSHVEBDLSYMWSX-MRGDGBMUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]([C@@H]([C@H](C[C@@H]2CC=C[C@H](O2)C[C@H](C/C=C(/C=C/C(=O)O[C@@H]1[C@@H](C)[C@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC)O)\C)O)OC)CO)OC)OC |
SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
Canonical SMILES |
CC1C(CC(C(C(CC2CC=CC(O2)CC(CC=C(C=CC(=O)OC1C(C)C(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC)O)C)O)OC)CO)OC)OC |
synonyms |
16,34-deepoxy-34-hydroxyscytophycin B scytophycin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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